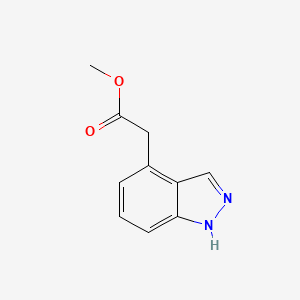

methyl 2-(1H-indazol-4-yl)acetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2-(1H-indazol-4-yl)acetate is a chemical compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1H-indazol-4-yl)acetate typically involves the formation of the indazole ring followed by esterification. One common method involves the cyclization of 2-aminobenzonitrile with hydrazine to form the indazole core.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and catalytic processes to improve yield and reduce reaction times .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-(1H-indazol-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing various functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while substitution can introduce halogens or nitro groups onto the benzene ring .

Aplicaciones Científicas De Investigación

Methyl 2-(1H-indazol-4-yl)acetate has several scientific research applications:

Mecanismo De Acción

The mechanism of action of methyl 2-(1H-indazol-4-yl)acetate involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways and targets depend on the specific application and the structure of the derivatives synthesized from this compound .

Comparación Con Compuestos Similares

Similar Compounds

- 1-Methyl-1H-indazole-4-acetic acid

- 1-Methyl-3,5,6,7-tetrahydro-indazol-4-ylideneaminooxyacetic acid

- 2-(1-Methyl-1H-indazol-4-yl)propanoic acid

Uniqueness

Methyl 2-(1H-indazol-4-yl)acetate is unique due to its specific ester functional group, which can be easily modified to create a variety of derivatives with different biological activities. This versatility makes it a valuable compound in drug discovery and development .

Actividad Biológica

Methyl 2-(1H-indazol-4-yl)acetate, a compound with the molecular formula C10H10N2O2, has garnered attention in recent research due to its potential biological activities. This article provides a detailed overview of its biological activity, focusing on its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound features an indazole scaffold, which is known for its diverse biological activities. The indazole structure consists of a fused benzene and pyrazole ring, contributing to the compound's pharmacological properties.

Target of Action

The primary target of this compound is the Phosphatidylinositol-3-kinase (PI3K) pathway. This pathway is crucial for regulating various cellular functions, including growth, survival, and metabolism.

Mode of Action

The compound inhibits the PI3K/Akt signaling pathway, leading to several downstream effects that can influence cell proliferation and survival. Specifically, it has been shown to decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in cancer cells .

Pharmacokinetics

Research indicates that this compound exhibits high gastrointestinal absorption and is likely permeable to the blood-brain barrier (BBB). This suggests that the compound could have central nervous system effects and potential therapeutic applications in neurological disorders.

Anticancer Properties

This compound has shown promising anticancer activity in various studies:

- In vitro Studies : The compound demonstrated significant cytotoxic effects against multiple cancer cell lines. For instance, it was found to inhibit the proliferation of 4T1 breast cancer cells in a dose-dependent manner, with complete inhibition observed at higher concentrations .

- In vivo Studies : In animal models, this compound effectively suppressed tumor growth without causing significant side effects. Tumor-bearing mice treated with the compound showed reduced tumor volumes compared to controls .

Other Biological Activities

Preliminary studies suggest that this compound may also possess anti-inflammatory properties and could be explored for other therapeutic applications beyond oncology. However, more research is needed to fully elucidate these effects.

Case Studies

A recent study evaluated the efficacy of this compound in a mouse model of breast cancer. The results indicated:

| Treatment Group | Dose (mg/kg) | Tumor Volume Reduction (%) |

|---|---|---|

| Control | - | - |

| Treatment A | 12.5 | 45% |

| Treatment B | 25 | 65% |

These findings highlight the compound's potential as an effective anticancer agent .

Propiedades

IUPAC Name |

methyl 2-(1H-indazol-4-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-14-10(13)5-7-3-2-4-9-8(7)6-11-12-9/h2-4,6H,5H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVYMLZJXRNDPKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=C2C=NNC2=CC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.